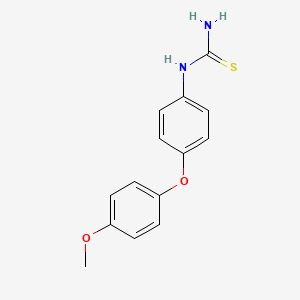
Hexadecanoic-9,9-d2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic-9,9-d2 acid, also known as deuterated palmitic acid, is a stable isotope-labeled compound. It is a saturated long-chain fatty acid with a molecular formula of C16H30D2O2. The deuterium atoms replace the hydrogen atoms at the 9th carbon position, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and lipidomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic-9,9-d2 acid typically involves the deuteration of palmitic acid. One common method is the catalytic hydrogenation of palmitic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a catalyst such as palladium on carbon (Pd/C). The deuterium atoms replace the hydrogen atoms at the 9th carbon position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterated compound is then purified through distillation or chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic-9,9-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted fatty acids with different functional groups.
Scientific Research Applications
Hexadecanoic-9,9-d2 acid has numerous applications in scientific research:
Chemistry: Used as a tracer in studies involving lipid metabolism and fatty acid synthesis.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: Used in metabolic studies to investigate disorders related to fatty acid metabolism.
Industry: Employed in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mechanism of Action
Hexadecanoic-9,9-d2 acid exerts its effects by integrating into lipid membranes and participating in metabolic pathways. The deuterium atoms provide a unique signature that can be tracked using mass spectrometry, allowing researchers to study the dynamics of lipid metabolism and the role of fatty acids in various biological processes. The compound interacts with enzymes involved in fatty acid synthesis and degradation, providing insights into the molecular mechanisms underlying these pathways.
Comparison with Similar Compounds
Hexadecanoic-9,9-d2 acid is unique due to the presence of deuterium atoms, which distinguish it from other similar fatty acids. Some similar compounds include:
Hexadecanoic acid (Palmitic acid): The non-deuterated form, commonly found in nature.
Hexadecanoic-9,10-d2 acid: Another deuterated form with deuterium atoms at different positions.
Octadecanoic acid (Stearic acid): A longer-chain saturated fatty acid.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it a valuable tool for tracing and studying metabolic pathways.
Properties
IUPAC Name |
9,9-dideuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-MGVXTIMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)



![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)








